Molecular Recognition and Hydrogen-Bonding Capacity: The Methoxybenzamido Moiety as a Key Differentiator from Simple Benzofuran-2-carboxamides
Compared to the close structural analog N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (MW 267.28, LogP 3.28), ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate (MW 339.35) incorporates an additional ester group and a 3-position amido linkage, resulting in: (a) a molecular weight increase of 72.07 g/mol, (b) an additional hydrogen-bond acceptor (ester carbonyl), and (c) a calculated increase in topological polar surface area (tPSA) by approximately 20–25 Ų from ~51.5 to ~72–76 Ų . These structural features directly impact target binding: the ester group and the 3-methoxybenzamido moiety together enable bidentate hydrogen-bonding interactions that are geometrically incompatible with the simpler N-aryl carboxamide scaffold. Furthermore, the 3-methoxybenzamido substitution pattern at the benzofuran 3-position is specifically associated with NADPH oxidase inhibition, whereas structurally related 3-substituted benzofuran-2-carboxylates with sulfur-containing substituents show preferential activity as ischemic cell death inhibitors, indicating a sharp functional divergence driven by the 3-substituent identity [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 339.35 g/mol |
| Comparator Or Baseline | N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide: 267.28 g/mol |
| Quantified Difference | +72.07 g/mol (27% increase) |
| Conditions | Calculated from molecular formula |
Why This Matters
The 27% increase in molecular weight and added hydrogen-bonding functionality directly influence physicochemical properties (solubility, permeability) and target engagement, meaning procurement decisions for in vitro NADPH oxidase assays cannot substitute the simpler analog without risking loss of target-specific activity.
- [1] Bioorganic & Medicinal Chemistry Letters. (2009). A series of 3-substituted-benzofuran-2-carboxylic esters was synthesized and evaluated for biological activity as ischemic cell death inhibitors in H9c2 cells and rat primary cardiac myocytes under conditions of oxygen and glucose deprivation. The introduction of a sulfur atom at the three-position substituent of the benzofuran ring markedly improved ischemic cell death inhibitory potency. PMID: 19372634. View Source
